4-[(4-Methylbenzyl)amino]benzoic acid
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Description
4-[(4-Methylbenzyl)amino]benzoic acid is an organic compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.28 g/mol . The IUPAC name for this compound is 4-[(4-methylphenyl)methylamino]benzoic acid .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI code for the compound is1S/C15H15NO2/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(7-9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
. This indicates the presence of a carboxylic acid group (-COOH), an amine group (-NH2), and a methyl group (-CH3) in the structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.28 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its relative hydrophobicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 241.110278721 g/mol . The topological polar surface area is 49.3 Ų .Mechanism of Action
- Inhibition of Ultraviolet-Mediated Damage : 4-[(4-Methylbenzyl)amino]benzoic acid is a substituted benzoic acid that acts as an inhibitor of ultraviolet (UV) mediated damage to the skin . It likely achieves this by interfering with UV-induced processes, such as oxidative stress, DNA damage, or inflammation.
- Biotransformation Product : It is also a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylaminobenzo)benzoate (EDP), a commonly used UV filter in sunscreen cosmetics and other cosmetic products . This suggests that 4-[(4-Methylbenzyl)amino]benzoic acid may play a role in modulating the effects of EDP.
Mode of Action
properties
IUPAC Name |
4-[(4-methylphenyl)methylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(7-9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQNWDZFOPXXAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390746 |
Source
|
Record name | 4-[(4-methylbenzyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64518-48-5 |
Source
|
Record name | 4-[(4-methylbenzyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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